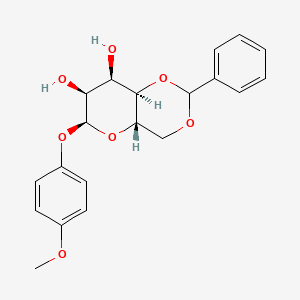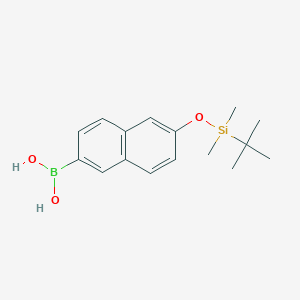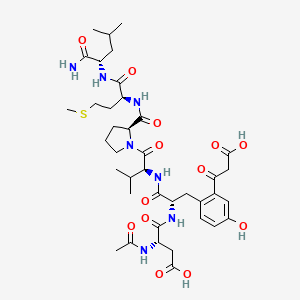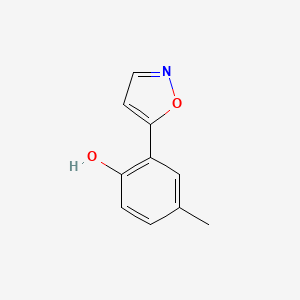
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C20H22O7 and its molecular weight is 374.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proteoglycan Biosynthesis and Sorting Studies
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside plays a crucial role in the synthesis of sulfoforms of disaccharides and trisaccharides, serving as probes for understanding the biosynthesis and sorting of proteoglycans. These molecules are essential for studying the early steps in the biosynthesis of proteoglycans, providing insights into cellular mechanisms and molecular biology. For example, various sulfoforms of the disaccharide beta-D-Galp-(1→3)-D-Galp, synthesized using this compound, help explore the linkage region of proteoglycans, aiding in the understanding of their structure and function in biological systems (Jacquinet, 2004).
Synthesis of Glycosides for Biological Studies
The chemical serves as a starting material for the synthesis of complex glycosides, including arabinogalactans and galabiosyl donors. These synthesized compounds are instrumental in biological and medicinal chemistry research, facilitating studies on carbohydrate-protein interactions, cell signaling, and immune response mechanisms. For instance, concise syntheses of arabinogalactans with beta-(1→6)-linked galactopyranose backbones provide valuable insights into the structural features necessary for biological activity and potential therapeutic applications (Li & Kong, 2005).
Enabling Selective Glycosylation Reactions
This compound is foundational in facilitating selective glycosylation reactions, crucial for constructing glycosidic linkages with precise stereochemical control. Such reactions are vital for synthesizing specific oligosaccharide structures found in nature, contributing to the development of vaccines, therapeutics, and diagnostic tools. The efficiency of galabiosyl donors synthesized from this compound exemplifies its importance in enabling the assembly of biologically significant oligosaccharides with high yield and selectivity (Ohlsson & Magnusson, 2000).
Advancements in Glycoside Cluster Synthesis
Moreover, this compound has been utilized in the innovative synthesis of glycoside clusters, which are key for exploring anti-metastatic activity and understanding carbohydrate-mediated biological processes. The efficient synthesis of 1-thio-beta-lactoside clusters demonstrates its utility in creating multivalent structures that mimic natural carbohydrate presentations, enhancing the understanding of cell-surface interactions and the development of carbohydrate-based therapeutics (Meng et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Given its versatility as a starting material for synthesizing various therapeutic agents, 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is likely to continue garnering attention in the pharmaceutical industry . It shows promise in attending to a wide array of ailments, most notably cancer and diabetes .
Properties
IUPAC Name |
(4aS,6S,7S,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16+,17-,18-,19?,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLBNMWLPNUFF-GLNIJSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693678 |
Source


|
| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176299-96-0 |
Source


|
| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










